Comprehensive Structural Profiling of 3-Bromo-4-(trifluoromethyl)phenylhydrazine
Comprehensive Structural Profiling of 3-Bromo-4-(trifluoromethyl)phenylhydrazine
Topic: Molecular Structure Analysis of 3-Bromo-4-(trifluoromethyl)phenylhydrazine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]
[1][2]
Executive Technical Summary
3-Bromo-4-(trifluoromethyl)phenylhydrazine (CAS: 1388029-40-0 ) is a critical halogenated building block used primarily in the synthesis of fused heterocyclic scaffolds such as indazoles and pyrazoles.[1][2] Its structural integrity is defined by the interplay between the electron-withdrawing trifluoromethyl group, the sterically significant bromine atom, and the redox-active hydrazine moiety.[1][2]
This guide provides a rigorous analytical framework for the characterization, quality control, and handling of this compound. It moves beyond basic identification to address the specific spectroscopic nuances introduced by its substitution pattern.
Physicochemical Baseline
| Property | Specification |
| Molecular Formula | C |
| Molecular Weight | 255.04 g/mol |
| CAS Number | 1388029-40-0 |
| Physical State | Low-melting solid or viscous oil (Free Base); Off-white solid (HCl Salt) |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Limited solubility in water (unless protonated) |
| Stability | Air-sensitive (oxidation of hydrazine); Hygroscopic (salt form) |
Structural Elucidation Strategy
The analysis of this molecule requires a multi-modal approach to confirm regiochemistry (3-Br vs. 2-Br isomers) and oxidation state.[1][2] The following workflow ensures definitive structural confirmation.
Analytical Workflow Diagram
Figure 1: Step-wise analytical protocol ensuring sample integrity before structural deep-dive.
Multi-Modal Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for distinguishing the 3-bromo-4-trifluoromethyl isomer from its regioisomers.[1][2]
Protocol: Sample Preparation
-
Solvent: DMSO-d
is preferred over CDCl .[1] -
Concentration: 10-15 mg in 0.6 mL solvent.
Predicted
H NMR Assignment (400 MHz, DMSO-d
)
The aromatic region will display a specific ABC system (or ABX depending on field strength) modified by the substituents.
| Position | Shift ( | Multiplicity | Coupling ( | Structural Logic |
| -NH- | ~7.5 - 8.5 | Singlet (broad) | - | Deshielded hydrazine proton attached to the ring.[1][2] |
| -NH | ~3.5 - 4.5 | Broad Singlet | - | Terminal amine protons; shift varies with water content.[1][2] |
| H-2 | ~7.20 | Doublet (d) | Ortho to hydrazine, Meta to Br.[1][2] The most shielded aromatic proton. | |
| H-6 | ~6.90 | Doublet of Doublets (dd) | Ortho to hydrazine.[1][2] | |
| H-5 | ~7.60 | Doublet (d) | Ortho to CF |
Note: The defining feature of the 3-bromo isomer is the meta-coupling of the proton between the hydrazine and bromine (H-2), appearing as a narrow doublet.[1][2]
F NMR Analysis
-
Signal: A single singlet appearing around -60 to -63 ppm .[1]
-
Diagnostic Value: If the sample contains the 2-bromo isomer, steric compression often shifts this signal downfield by 2-5 ppm.[1][2]
Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of the bromine atom through isotopic abundance.[1]
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[1][2]
-
Molecular Ion: [M+H]
= 255.0/257.0.[1] -
Isotopic Pattern:
-
Bromine exists as
Br and Br in a nearly 1:1 ratio.[1][2] -
Result: The mass spectrum must show a "twin peak" molecular ion at
255 and 257 with equal intensity. -
Failure Mode: If the M+2 peak is missing or <5%, the bromine has likely been lost (dehalogenation) or the starting material was incorrect.[1][2]
-
Infrared Spectroscopy (FT-IR)
-
N-H Stretching: Doublet around 3300–3400 cm
(primary amine asymmetric/symmetric stretch).[1][2] -
C-F Stretching: Strong, broad bands in the 1100–1350 cm
region.[1][2] -
C-Br Stretching: Weak band around 600–700 cm
.[1][2]
Purity & Stability Profiling
Hydrazines are notoriously unstable, prone to oxidation to diazenes or hydrazones upon air exposure.[2]
Chromatographic Method (HPLC)[1][2][5][6][7]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m).[1][2] -
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Acidic pH stabilizes the basic hydrazine).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm.[1]
-
Impurity Flag: A peak eluting later than the main peak often corresponds to the azobenzene dimer (formed via oxidation) or the hydrazone (reaction with acetone traces).[1]
Handling Protocols
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Salt Formation: If the free base is oily or unstable, convert to the hydrochloride salt by bubbling HCl gas through an ethereal solution.[1] The salt is significantly more stable and crystalline.
References
-
Sigma-Aldrich. (n.d.).[1] [3-bromo-4-(trifluoromethyl)phenyl]hydrazine | 1388029-40-0.[1][2] Retrieved from [1][2]
-
PubChem. (n.d.). [4-bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride (Isomer Comparison Data).[1][2] Retrieved from [1][2]
-
BenchChem. (2025).[3][4] A Comparative Guide to the Biological Activities and Analytical Detection of Phenylhydrazine Derivatives. Retrieved from [1][2]
-
Fluorochem. (n.d.). [4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride Data Sheet. Retrieved from [1][2]
-
Royal Society of Chemistry. (n.d.). Analytical Methods for Residual Phenylhydrazines. Retrieved from [1][2]
